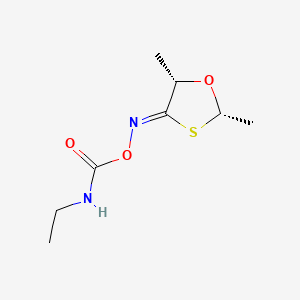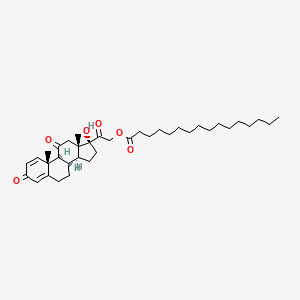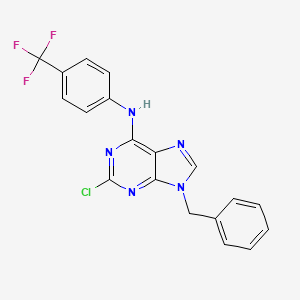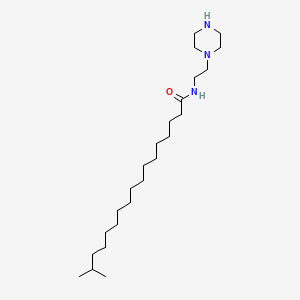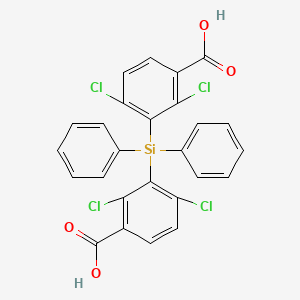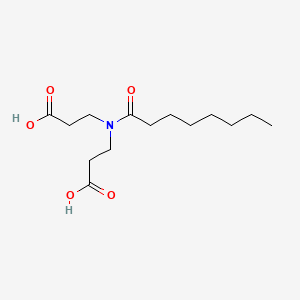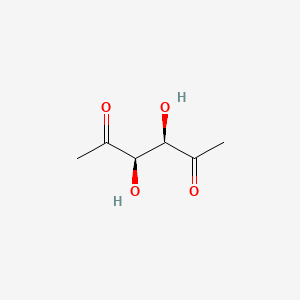
threo-2,5-Hexodiulose, 1,6-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose, a six-carbon sugar, and is characterized by the absence of hydroxyl groups at the first and sixth carbon positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of specific hexose derivatives. One common method is the oxidation of D-fructose using reagents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl groups at the second and fifth carbon positions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the hexose backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and polyols.
Substitution: Halogenated hexose derivatives.
Aplicaciones Científicas De Investigación
threo-2,5-Hexodiulose, 1,6-dideoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for understanding carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Mecanismo De Acción
The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various oxidoreductases, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s biological and chemical activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
D-threo-2,5-Hexodiulose: A closely related compound with similar chemical properties.
1,6-Dideoxyhexo-2,5-diulose: Another derivative of hexose with comparable reactivity.
3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-: A structurally similar compound with distinct functional groups.
Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural features and reactivity. The absence of hydroxyl groups at the first and sixth carbon positions distinguishes it from other hexose derivatives, making it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
36871-96-2 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
RQDWELNLPMBYMA-WDSKDSINSA-N |
SMILES isomérico |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
SMILES canónico |
CC(=O)C(C(C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


